molecular formula C27H34O3 B1676933 Nandrolone CAS No. 434-22-0

Nandrolone

Cat. No. B1676933
CAS RN: 434-22-0
M. Wt: 274.4 g/mol
InChI Key: UBWXUGDQUBIEIZ-QNTYDACNSA-N
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Description

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone . It is used to treat conditions like anemia, osteoporosis, and muscle wasting (cachexia) . It is also misused by some bodybuilders and athletes for its muscle mass enhancing properties .


Synthesis Analysis

The first facile synthesis of Nandrolone was reported by Birch in 1950 and confirmed by Wilds and Nelson in 1953 with estrone as the starting material . Over the years, Nandrolone preparations have been detected in WADA-accredited laboratories. Their forms of application range from injectable fatty acid esters to orally administered Nandrolone prohormones .


Molecular Structure Analysis

Nandrolone is a derivative of testosterone and a naturally occurring anabolic–androgenic agent which belongs to the steroid group . Crystal structures of four short, medium, and long esterified forms of Nandrolone, including propionate, phenylpropionate, cypionate, and undecanoate were determined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The use of Nandrolone and other 19-norsteroids is detected in the competitor’s urines by the measurement of norandrosterone (19-NA) and noretiocholanolone (19-NE), which are the main metabolites for Nandrolone . The current study presents a novel application of cholesterol esterase for the hydrolysis of steroid esters as an alternative to chemical hydrolysis .


Physical And Chemical Properties Analysis

The solubility and the solid-state transformation of Nandrolone under different storage conditions were investigated . The apparent solubility of SH2O was 2.19-2.44 times of Form I, and SH2O was relatively stable when stored at a high relative humidity and temperature below 25 C .

Scientific Research Applications

Nandrolone Induces Stem Cell-Like Phenotype

Nandrolone has been investigated for its impact on the metabolic phenotype in human hepatocarcinoma-derived cell line HepG2. It was found to slow cell growth, repress mitochondrial respiration, and increase mitochondrial reactive oxygen species production. Intriguingly, Nandrolone caused a significant increase in stemness-markers, suggesting its role in maintaining stem cells in different tissues, which could enhance the risk of carcinogenesis. This raises concerns about its abuse and therapeutic utilization (Agriesti et al., 2020).

Nandrolone in Bone Loss Prevention

Research on a rat model of bone loss due to denervation showed that Nandrolone preserves bone mineral density (BMD) significantly, suggesting its potential as a pharmacological strategy to reduce bone loss in severe disuse- and denervation-related bone loss conditions, such as spinal cord injury (Cardozo et al., 2010).

Cardiac Remodeling and Hypertension

A study indicated that both Nandrolone and resistance training induce cardiac hypertrophy, associated with enhanced collagen content and impaired diastolic and systolic function. This suggests that Nandrolone, whether associated with resistance training or not, can lead to cardiac hypertrophy and potentially contribute to the development of hypertension (Tanno et al., 2011).

Endogenous Production and Detection

Investigations into the endogenous production of Nandrolone metabolites in humans have provided evidence supporting the endogenous origin of low basal Nandrolone excretion. This is important for the context of doping control, as it highlights the need for accurate thresholds and methodologies for detecting Nandrolone abuse (Reznik et al., 2001).

Safety And Hazards

Nandrolone is a Schedule III controlled substance under federal law, meaning it carries a risk of abuse and addiction . Misuse can lead to serious health risks and is punishable by hefty fines and even prison time . It can cause side effects like endocrine effects, cardiovascular dysfunctions, skin disorders, psychiatric and mood disorders, musculoskeletal disorders, excretory disorders, and gastrointestinal disorders .

Future Directions

The illicit use of AAS is diffused among adolescent and bodybuilders because of their anabolic proprieties and their capacity to increase tolerance to exercise . High-throughput and high-sensitivity veterinary drug detection technology, sample pretreatment technology for rapid processing, and the fusion of multiple detection methods were recommended as the main directions for the future development of veterinary drug residue detection .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGDVCDWIYMMC-IZPLOLCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023350
Record name Nandrolone
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nandrolone
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Solubility

Soluble in ether, chloroform, and alcohol, 3.09 mg/mL at 25 °C
Record name NANDROLONE
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Record name Nandrolone
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Functionally overloading rat soleus muscle by synergist ablation induces a rapid increase in mass. Muscle remodeling during the first week of overload is critical for the overload-induced growth. Anabolic steroid modulation of this overload-induced remodeling response is not well understood. The purpose of this study was to determine whether pretreatment with nandrolone decanoate, a clinically administered anabolic steroid, alters muscle morphology and gene expression related to muscle growth during the initiation of functional overload in the rat soleus muscle. Adult (5 mo) male Fisher 344 x Brown Norway rats were randomly assigned to control (Sham), 3-day functional overload (OV), nandrolone decanoate administration (ND), or 3-day functional overload with nandrolone decanoate administration (OV+ND) treatment groups. Morphologically, OV increased the percentage of small (361%) and large (150%) fibers and expanded the ECM 50%. ND administration decreased the 3-day OV induction of small fibers 51% and nuclei associated with the ECM 20%. ND administration also attenuated the induction of cell cycle regulator p21 (64%) and myogenin (37%) mRNAs after 3 days of overload. These data demonstrate that nandrolone decanoate pretreatment can alter morphological and cell cycle regulator expression related to muscle growth at the onset of functional overload., Anabolic-androgenic steroids (AASs) are widely abused by adolescents, although persistent AAS use can cause several adverse physical and mental effects, including drug dependence. The first aim of the present study was to study the action of nandrolone decanoate on dopaminergic and serotonergic activities in the brains of rats. In order to evaluate the anabolic or toxic effects of the dosing regimens used, selected peripheral effects were monitored as well. Male Wistar rats were treated for 2 weeks. Injections containing nandrolone (5 and 20 mg/kg, i.m.) or vehicle were given once daily, 5 days a week. The levels of dopamine (DA), 5-hydroxytryptamine (5-HT) and their metabolites were assayed from dissected brain regions 3 days after the last injection. Blood was collected for chemical assays before, after 1 week treatment and at decapitation. Both doses of nandrolone significantly increased the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of DA in the cerebral cortex, and the higher dose of nandrolone increased the concentrations of 5-HT in the cerebral cortex compared with the vehicle. In addition, after nandrolone treatment, the levels of hemoglobin and erythrocytes increased, and reticulocyte levels decreased. The results suggest that nandrolone at supraphysiological doses, high enough to induce erythropoiesis, induces changes in the dopaminergic and serotonergic neuronal system in the brains of rats. These phenomena may account to some of the observed central stimulatory properties that have been reported following AAS abuse., Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/
Record name NANDROLONE
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Product Name

Nandrolone

Color/Form

Dimorphic crystals

CAS RN

434-22-0
Record name Nandrolone
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Record name Nandrolone [INN:BAN]
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Record name Nandrolone
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Record name Nandrolone
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Record name Nandrolone
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Melting Point

112 and 124 °C, Needles from 75% alcohol; mp: 174-175 °C; specific optical rotation (alcohol): +104.5 deg at 20 °C/D /Benzoate/, Small, elongated prisms from petroleum ether; mp: 88-89 °C; specific optical rotation: +50 deg at 20 °C/D (c= 0.5 g/100 ml in chloroform) /cyclohexanecarboxylate/, Fine, white to creamy white, crystalline powder; soluble in acetone, chloroform, alcohol, vegetable oils; insoluble in water; odorless or may have slight odor; mp: 33-37 °C /Decanoate/, Fine, white to creamy white, crystalline powder; soluble in chloroform, alcohol, dioxane, ether, vegetable oils; insoluble in water; having slight characteristic odor; mp: 95-99 °C /Phenpropionate/, 118 °C
Record name NANDROLONE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nandrolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,900
Citations
FG Patanè, A Liberto, AN Maria Maglitto, P Malandrino… - Medicina, 2020 - mdpi.com
… (AAS), including nandrolone, are rapidly becoming a … database and the keywords “nandrolone decanoate”. The inclusion … secondary to the abuse of nandrolone decanoate (ND) involve …
Number of citations: 50 www.mdpi.com
FP Busardo, P Frati, M Di Sanzo… - Current …, 2015 - ingentaconnect.com
Nandrolone is included in the class II of anabolic androgenic steroids (AAS) which is composed of 19-nor-testosterone-derivates. In general, AAS is a broad and rapidly increasing …
Number of citations: 62 www.ingentaconnect.com
KL Johansen, K Mulligan, M Schambelan - Jama, 1999 - jamanetwork.com
… In summary, treatment with nandrolone resulted in increased LBM and improved functional status in dialysis patients. Nandrolone was safe and well tolerated during 6 months of …
Number of citations: 308 jamanetwork.com
MM Pan, JR Kovac - Translational Andrology and Urology, 2016 - ncbi.nlm.nih.gov
… Nandrolone, given in the phase after tendon release, was found to inhibit fatty infiltration … nandrolone administration and immobilization. In this study, local administration of nandrolone …
Number of citations: 23 www.ncbi.nlm.nih.gov
S Shokri, RJ Aitken, M Abdolvahhabi… - Basic & clinical …, 2010 - Wiley Online Library
… of exercise and high doses of nandrolone decanoate on apoptosis in the … nandrolone decanoate (peanut oil) as a vehicle (Sham); nandrolone decanoate (10 mg/kg/weekly) (nandrolone …
Number of citations: 123 onlinelibrary.wiley.com
CF Minto, C Howe, S Wishart, AJ Conway… - Journal of pharmacology …, 1997 - ASPET
… sampling for plasma nandrolone, … nandrolone ester in arachis oil. Twenty-three men were randomized into groups receiving nandrolone phenylpropionate (group 1, n = 7) or nandrolone …
Number of citations: 147 jpet.aspetjournals.org
DH Catlin, BZ Leder, B Ahrens, B Starcevic, CK Hatton… - Jama, 2000 - jamanetwork.com
… of the prohibited steroid nandrolone.ObjectivesTo assess the … test results for 19-norandrosterone, a nandrolone metabolite.… , the standard marker for nandrolone use. Oral steroid doses …
Number of citations: 174 jamanetwork.com
KL Johansen, PL Painter, GK Sakkas… - Journal of the …, 2006 - journals.lww.com
… to nandrolone were additive in the EX+ND group as evidenced by the nonsignificant interaction between nandrolone … that were assigned to receive nandrolone but not to the exercise …
Number of citations: 473 journals.lww.com
P Geusens - Clinical rheumatology, 1995 - Springer
… Injection of 50 mg of nandrolone decanoate resulted in peak nandrolone concentrations of … of free nandrolone was only 4.3h. In vitro studies revealed that nandrolone decanoate …
Number of citations: 62 link.springer.com
GD Albano, F Sessa, A Messina… - Acta Medica …, 2017 - ricerca.uniparthenope.it
… on nandrolone related male reproductive system damage, in order to show the heavy consequences of AAS abuse. Nandrolone … In this review we focused on nandrolone related male …
Number of citations: 14 ricerca.uniparthenope.it

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